An In-depth Technical Guide to trans,trans-2,4-Nonadienal-D2: Properties and Applications
An In-depth Technical Guide to trans,trans-2,4-Nonadienal-D2: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of trans,trans-2,4-Nonadienal-D2, a deuterated analog of a significant lipid peroxidation product. Particular emphasis is placed on its application as an internal standard in quantitative analytical methodologies, a critical role in modern metabolomics, toxicology, and drug development research.
Introduction: The Significance of Deuterated Standards
In the landscape of quantitative analysis, particularly in mass spectrometry-based techniques, the use of stable isotope-labeled internal standards is paramount for achieving the highest levels of accuracy and precision. Deuterated compounds, such as trans,trans-2,4-Nonadienal-D2, serve as ideal internal standards because they exhibit nearly identical physicochemical properties to their endogenous, non-labeled counterparts. This includes co-elution in chromatographic systems and similar ionization efficiencies, while their mass difference allows for clear differentiation in a mass spectrometer. The use of such standards effectively corrects for variations in sample preparation, matrix effects, and instrument response, ensuring robust and reliable quantification.
trans,trans-2,4-Nonadienal is a reactive α,β-unsaturated aldehyde formed during the peroxidation of polyunsaturated fatty acids. Its presence and concentration in biological and food samples are often indicative of oxidative stress and can have toxicological implications. Therefore, the accurate measurement of this compound is of significant interest in various research fields. trans,trans-2,4-Nonadienal-D2 provides the necessary tool for this precise quantification.
Chemical and Physical Properties
Structure and Nomenclature
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Chemical Name: trans,trans-2,4-Nonadienal-D2
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CAS Number: 239440-86-9[1]
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Molecular Formula: C₉H₁₂D₂O[2]
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Molecular Weight: Approximately 140.22 g/mol [2] (The non-deuterated form is 138.21 g/mol [3])
The exact positions of the two deuterium atoms are crucial for its application and interpretation of mass spectral data. While not universally specified by all suppliers, common synthetic strategies for deuterated aldehydes often involve labeling at positions less likely to undergo exchange, such as on the alkyl chain or specific vinylic positions. Without a certificate of analysis from a specific supplier, the exact labeling pattern remains to be confirmed.
Physicochemical Data
The following table summarizes the known physical and chemical properties of the non-deuterated trans,trans-2,4-Nonadienal, which are expected to be very similar for the D2 variant.
| Property | Value | Reference |
| Appearance | Clear colorless to yellow liquid | |
| Boiling Point | 97-98 °C at 10 mmHg | [3] |
| Density | 0.862 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.5207 | [3] |
| Odor | Strong, fatty, floral | |
| Solubility | Insoluble in water; soluble in fixed oils and ethanol |
Synthesis of Deuterated Aldehydes: A Conceptual Overview
The synthesis of deuterated aldehydes like trans,trans-2,4-Nonadienal-D2 typically involves multi-step organic reactions where deuterium is introduced at a specific stage. While the exact synthesis for the commercially available D2 variant is proprietary, a general understanding of deuteration strategies is valuable.
A plausible synthetic approach could involve the use of deuterated building blocks or the introduction of deuterium via reduction with a deuterated reagent. For instance, a synthetic precursor containing an ester or a protected aldehyde functionality could be reduced using a deuterium source like lithium aluminum deuteride (LiAlD₄) to introduce deuterium at a specific position. Subsequent steps would then complete the carbon backbone and introduce the conjugated double bonds and the final aldehyde group.
The following diagram illustrates a conceptual workflow for the synthesis of a deuterated aldehyde, highlighting key stages where deuteration could be introduced.
Caption: Conceptual workflow for the synthesis of trans,trans-2,4-Nonadienal-D2.
Application as an Internal Standard in Quantitative Analysis
The primary and most critical application of trans,trans-2,4-Nonadienal-D2 is as an internal standard for the accurate quantification of its non-deuterated counterpart in various matrices, including biological fluids, tissues, and food products.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The ratio of the signal from the endogenous analyte to the signal from the labeled standard is then measured by a mass spectrometer. Because the analyte and the standard behave almost identically during extraction, cleanup, and ionization, any sample loss or variation in instrument response affects both equally, leading to a highly accurate and precise measurement of the analyte's concentration.
The workflow for a typical IDMS experiment is depicted below:
Caption: General workflow for Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocol: Quantification of trans,trans-2,4-Nonadienal in a Food Matrix
The following is a generalized protocol for the quantification of trans,trans-2,4-nonadienal in a food sample using trans,trans-2,4-Nonadienal-D2 as an internal standard. This protocol should be optimized and validated for the specific matrix and instrumentation used.
1. Materials and Reagents:
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trans,trans-2,4-Nonadienal (analytical standard)
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trans,trans-2,4-Nonadienal-D2 (internal standard)
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Hexane (HPLC grade)
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Methanol (HPLC grade)
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Water (LC-MS grade)
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Formic acid (LC-MS grade)
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
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Sodium sulfate (anhydrous)
2. Preparation of Standards and Samples:
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Stock Solutions: Prepare individual stock solutions of the non-deuterated analyte and the deuterated internal standard in methanol at a concentration of 1 mg/mL.
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Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into a blank matrix extract. Add a constant amount of the internal standard stock solution to each calibration standard.
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Sample Preparation:
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Homogenize the food sample.
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To a known amount of the homogenized sample, add a precise volume of the trans,trans-2,4-Nonadienal-D2 internal standard solution.
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Extract the lipids and aldehydes from the sample using a suitable solvent system (e.g., hexane).
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Dry the extract over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
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(Optional) Further clean up the sample using SPE to remove interfering matrix components.
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3. LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column is typically suitable.
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Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
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Flow Rate: Optimize for the column dimensions (e.g., 0.3-0.5 mL/min).
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Injection Volume: Typically 5-10 µL.
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Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for aldehydes.
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Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
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MRM Transitions:
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Analyte (trans,trans-2,4-Nonadienal): The precursor ion will be the protonated molecule [M+H]⁺ (m/z 139.1). The product ions will be characteristic fragments, which need to be determined by infusing the standard.
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Internal Standard (trans,trans-2,4-Nonadienal-D2): The precursor ion will be [M+H]⁺ (m/z 141.1). The product ions should be monitored to confirm a similar fragmentation pattern to the analyte, with a +2 Da shift.
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4. Data Analysis and Quantification:
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Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.
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Calculate the peak area ratio of the analyte to the internal standard.
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Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
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Determine the concentration of trans,trans-2,4-nonadienal in the unknown samples by interpolating their peak area ratios on the calibration curve.
Safety and Handling
trans,trans-2,4-Nonadienal and its deuterated analogue should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
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Hazard Statements: May cause an allergic skin reaction.
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves. If on skin, wash with plenty of water.
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Storage: Store in a cool, dry place, away from light and sources of ignition. For long-term storage, refrigeration is recommended.
Conclusion
trans,trans-2,4-Nonadienal-D2 is an indispensable tool for researchers in fields where the accurate quantification of this lipid peroxidation product is critical. Its use as an internal standard in isotope dilution mass spectrometry provides the necessary precision and accuracy to obtain reliable data for studies in toxicology, food science, and biomedical research. As our understanding of the role of lipid peroxidation in health and disease continues to grow, the demand for high-quality deuterated standards like trans,trans-2,4-Nonadienal-D2 will undoubtedly increase.
References
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Pharmaffiliates. (n.d.). trans,trans-2,4-Nonadienal-D2. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 2,4-Nonadienal. Retrieved January 14, 2026, from [Link]
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The Good Scents Company. (n.d.). 2,4-nonadienal. Retrieved January 14, 2026, from [Link]
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Pharmaffiliates. (n.d.). trans,trans-2,4-Nonadienal-D2. Retrieved January 14, 2026, from [Link]
